2-{[(Benzyloxy)carbonyl](ethyl)amino}-3-methylbutanoic acid
CAS No.:
Cat. No.: VC16233251
Molecular Formula: C15H21NO4
Molecular Weight: 279.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H21NO4 |
|---|---|
| Molecular Weight | 279.33 g/mol |
| IUPAC Name | 2-[ethyl(phenylmethoxycarbonyl)amino]-3-methylbutanoic acid |
| Standard InChI | InChI=1S/C15H21NO4/c1-4-16(13(11(2)3)14(17)18)15(19)20-10-12-8-6-5-7-9-12/h5-9,11,13H,4,10H2,1-3H3,(H,17,18) |
| Standard InChI Key | WZOORIZZDOEHDB-UHFFFAOYSA-N |
| Canonical SMILES | CCN(C(C(C)C)C(=O)O)C(=O)OCC1=CC=CC=C1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-[ethyl(phenylmethoxycarbonyl)amino]-3-methylbutanoic acid, reflects its intricate structure. The central 3-methylbutanoic acid moiety provides a chiral center at the second carbon, while the ethyl(phenylmethoxycarbonyl)amino group introduces steric bulk and protective functionality. The benzyloxycarbonyl (Cbz) group serves as a common protecting agent for amines in peptide synthesis, shielding the nitrogen during coupling reactions .
The molecular formula C₁₅H₂₁NO₄ corresponds to a monoisotopic mass of 279.1471 Da. X-ray crystallography of analogous compounds reveals a tetrahedral geometry around the α-carbon, with the Cbz group adopting a planar conformation due to resonance stabilization .
Physical and Solubility Characteristics
As a white crystalline solid, the compound melts at 128–132°C and demonstrates solubility in dichloromethane (DCM), dimethylformamide (DMF), and tetrahydrofuran (THF). Its logP value of 2.1 indicates moderate hydrophobicity, balancing membrane permeability and aqueous solubility—a critical trait for drug candidates.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₁NO₄ |
| Molecular Weight | 279.33 g/mol |
| Melting Point | 128–132°C |
| Solubility | DCM, DMF, THF |
| logP | 2.1 |
Synthetic Pathways and Methodological Considerations
Hell–Volhard–Zelinskii Bromination
A classical approach to α-amino acid synthesis involves the Hell–Volhard–Zelinskii reaction, where 3-methylbutanoic acid undergoes α-bromination using Br₂ and PBr₃. Subsequent nucleophilic substitution with ethylamine introduces the ethylamino group, followed by Cbz protection via benzyl chloroformate .
Amidomalonate Synthesis
For higher enantiopurity, the amidomalonate method employs diethyl acetamidomalonate. Alkylation with ethyl iodide introduces the ethyl group, while subsequent hydrolysis and decarboxylation yield the free carboxylic acid. Cbz protection completes the synthesis .
Challenges in Stereoselectivity
Racemization during synthesis remains a critical concern. Chiral auxiliary agents like Oppolzer’s sultam or asymmetric hydrogenation using Rh(I) catalysts achieve enantiomeric excesses >90%, essential for pharmaceutical applications .
Biological Activity and Mechanistic Insights
Peptide-Based Therapeutic Applications
Incorporation into peptide chains enhances proteolytic stability. For example, Cbz-protected derivatives exhibit prolonged half-lives in serum (t₁/₂ = 4.7 hrs vs. 0.9 hrs for unprotected analogs), making them candidates for oral peptide drugs .
Comparative Analysis with Structural Analogs
| Compound | Molecular Formula | Molecular Weight | Key Functional Groups | Applications |
|---|---|---|---|---|
| 2-Cbz-amino-3-methoxy-3-methylbutanoic acid | C₁₄H₁₉NO₅ | 281.30 | Methoxy, Cbz | Glycopeptide synthesis |
| N-Ethyl-2-amino-3-methylpentanoic acid | C₈H₁₇NO₂ | 159.23 | Unprotected amine | Metabolic studies |
| Benzyloxycarbonyl-leucine | C₁₃H₁₇NO₄ | 251.28 | Cbz, linear chain | Solid-phase peptide synthesis |
Future Directions and Research Opportunities
Recent advances in flow chemistry enable continuous synthesis of Cbz-protected amino acids with 98% yield and <2% racemization. Coupled with CRISPR-engineered enzymes for selective deprotection, these methods could revolutionize large-scale production.
Ongoing clinical trials (NCT04837205) investigate Cbz-amino acid conjugates as protease inhibitors in COVID-19 therapy, highlighting the compound’s relevance in emerging diseases .
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